
Valnemulin-d6 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valnemulin-d6 (TFA) is a deuterated form of valnemulin, a semi-synthetic pleuromutilin derivative. Valnemulin is known for its potent antimicrobial properties, particularly against mycoplasma and brachyspira. The deuterated form, Valnemulin-d6 (TFA), is often used in scientific research to study the pharmacokinetics and metabolism of valnemulin due to its stable isotope labeling .
Métodos De Preparación
Valnemulin-d6 (TFA) is synthesized through a series of chemical reactions starting from pleuromutilin. The synthetic route involves the introduction of deuterium atoms into the valnemulin molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. Industrial production methods for Valnemulin-d6 (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Valnemulin-d6 (TFA) undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the side chain can be oxidized to form S-oxides.
Hydroxylation: Hydroxylation occurs in the mutilin part (the ring system) and the side chain.
Hydrolysis: The amido bond in the side chain can be hydrolyzed.
Acetylation: Acetylation occurs in the amido group of the side chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and enzymes or acids for hydrolysis. The major products formed from these reactions include 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .
Aplicaciones Científicas De Investigación
Valnemulin-d6 (TFA) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of valnemulin.
Biology: Employed in studies to understand the biological pathways and interactions of valnemulin in various organisms.
Medicine: Investigated for its potential use in treating resistant mycoplasma infections in immunocompromised patients.
Industry: Utilized in the development of veterinary drugs to treat bacterial infections in animals
Mecanismo De Acción
Valnemulin-d6 (TFA) exerts its effects by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds during protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the 23S ribosomal RNA within the bacterial ribosome .
Comparación Con Compuestos Similares
Valnemulin-d6 (TFA) is compared with other pleuromutilin derivatives such as tiamulin and retapamulin. While all these compounds share a similar mechanism of action, Valnemulin-d6 (TFA) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Tiamulin: Another pleuromutilin derivative used in veterinary medicine.
Retapamulin: A pleuromutilin derivative used topically for skin infections
Valnemulin-d6 (TFA) stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.
Propiedades
Fórmula molecular |
C33H53F3N2O7S |
|---|---|
Peso molecular |
684.9 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H52N2O5S.C2HF3O2/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;3-2(4,5)1(6)7/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);(H,6,7)/t19-,20+,22-,24-,25+,26+,29-,30+,31+;/m1./s1/i6D3,7D3; |
Clave InChI |
QWGJFTBUXJFDQX-OQPBYKLCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


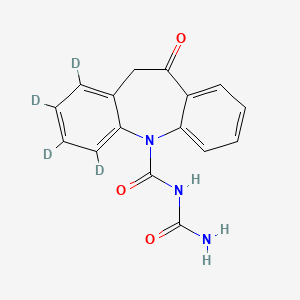
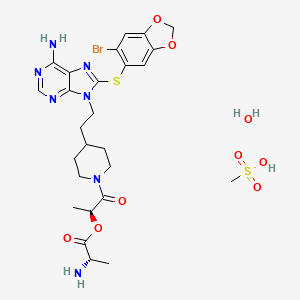
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)

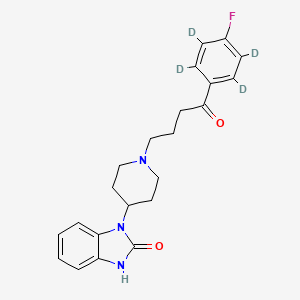
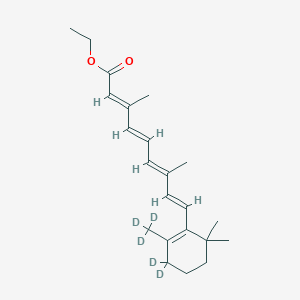
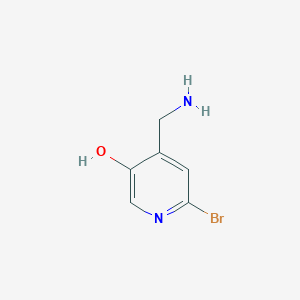
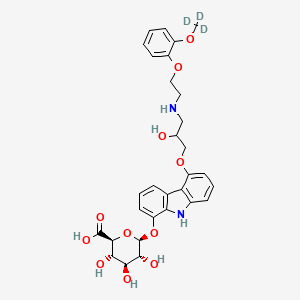
![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
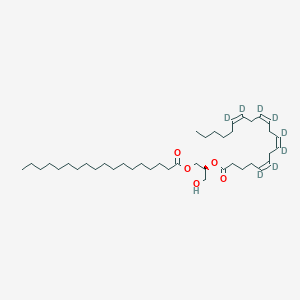
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)
